molecular formula C33H31N3O4 B12496846 Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12496846
M. Wt: 533.6 g/mol
InChI Key: NBPKRVGCJNFREX-UHFFFAOYSA-N
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Description

Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl group, a piperazine ring, and a benzoate ester, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of biphenyl-4-ylcarbonyl chloride, which is then reacted with 3-amino-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoic acid under controlled conditions to form the desired product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and piperazine moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with similar compounds such as:

  • Ethyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
  • Ethyl 3-[(naphthalen-2-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

These compounds share structural similarities but differ in the nature of the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C33H31N3O4

Molecular Weight

533.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C33H31N3O4/c1-2-40-33(39)28-17-18-30(35-19-21-36(22-20-35)32(38)27-11-7-4-8-12-27)29(23-28)34-31(37)26-15-13-25(14-16-26)24-9-5-3-6-10-24/h3-18,23H,2,19-22H2,1H3,(H,34,37)

InChI Key

NBPKRVGCJNFREX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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